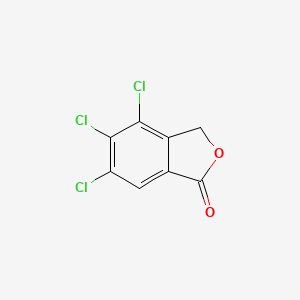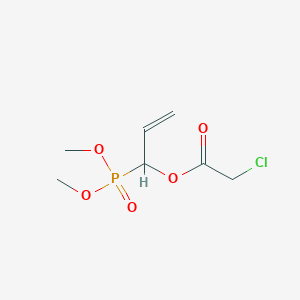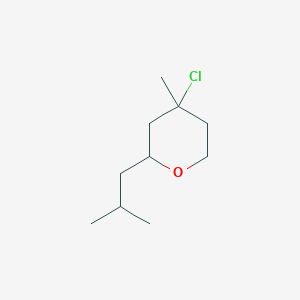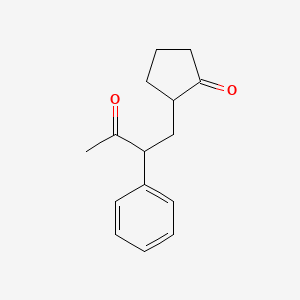![molecular formula C8H21Cl2NS B14645536 Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride CAS No. 54289-29-1](/img/structure/B14645536.png)
Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride is a quaternary ammonium compound with a unique structure that includes both sulfonium and ammonium groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride typically involves the reaction of dimethyl sulfide with 3-chloropropyltrimethylammonium chloride under controlled conditions. The reaction is carried out in an organic solvent such as methanol or ethanol, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The final product is purified through crystallization or distillation to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the formulation of surfactants and detergents.
Wirkmechanismus
The mechanism of action of Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and cell lysis. This property is particularly useful in antimicrobial applications. The molecular targets include membrane phospholipids and proteins, and the pathways involved are related to membrane integrity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride
- Trimethoxy(3-(dimethylamino)propyl)silane
Uniqueness
Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride is unique due to its dual functional groups (sulfonium and ammonium), which confer distinct chemical reactivity and biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable compound for specialized applications.
Eigenschaften
CAS-Nummer |
54289-29-1 |
|---|---|
Molekularformel |
C8H21Cl2NS |
Molekulargewicht |
234.23 g/mol |
IUPAC-Name |
3-dimethylsulfoniopropyl(trimethyl)azanium;dichloride |
InChI |
InChI=1S/C8H21NS.2ClH/c1-9(2,3)7-6-8-10(4)5;;/h6-8H2,1-5H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
UFEXKYDFCWGKQP-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+](C)(C)CCC[S+](C)C.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


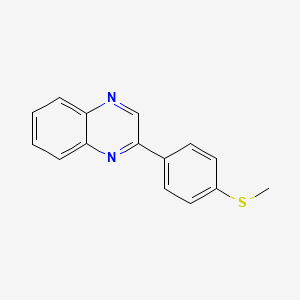

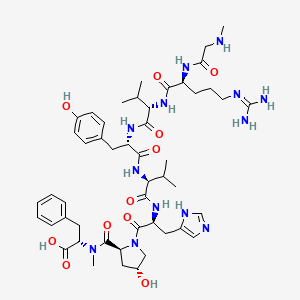
![3H-Pyrido[2,1-c][1,4]oxazepine, 4-(chlorophenylmethyl)octahydro-](/img/structure/B14645478.png)
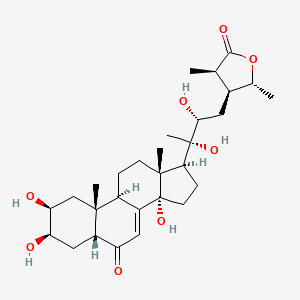
![N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]butanamide](/img/structure/B14645491.png)
![2,2'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14645499.png)
![4-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14645506.png)
![1-Methyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14645509.png)
